methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride
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Overview
Description
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride is an organic compound with the molecular formula C10H12BrClNO2 It is a derivative of amino acids and is characterized by the presence of a bromophenyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride typically involves the reaction of methyl 2-aminoacetate with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s ability to bind to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound being synthesized.
Comparison with Similar Compounds
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-amino-2-(4-bromophenyl)acetate: Lacks the hydrochloride group, which may affect its solubility and reactivity.
Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.
Methyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride: Contains a fluorine atom, which can significantly alter its reactivity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts specific chemical and biological properties that are distinct from its analogs.
Properties
CAS No. |
2413899-75-7 |
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Molecular Formula |
C10H13BrClNO2 |
Molecular Weight |
294.6 |
Purity |
95 |
Origin of Product |
United States |
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